molecular formula C18H22N2O3 B5692037 N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5692037
M. Wt: 314.4 g/mol
InChI Key: SCFMDHUBWGGRNL-UHFFFAOYSA-N
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Description

N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide, also known as LY293558, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as AMPA receptor antagonists, which are substances that block the activity of certain receptors in the brain.

Mechanism of Action

N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide works by blocking the activity of certain receptors in the brain known as AMPA receptors. These receptors are involved in the transmission of excitatory signals in the brain and are implicated in various neurological disorders. By blocking these receptors, the compound reduces the activity of certain neurons in the brain, leading to a reduction in seizure activity and other neurological symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide are complex and not fully understood. The compound has been shown to reduce the activity of certain neurons in the brain, leading to a reduction in seizure activity and other neurological symptoms. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which the compound exerts these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide in lab experiments is its specificity for AMPA receptors. This allows researchers to study the role of these receptors in various neurological disorders and to develop new therapies that target these receptors. However, the compound is complex to synthesize and requires specialized equipment and expertise. Additionally, the exact mechanisms by which the compound exerts its effects are not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide. One area of research is the development of new therapies that target AMPA receptors for the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another area of research is the investigation of the compound's potential use in the treatment of addiction and depression. Additionally, future research could focus on elucidating the exact mechanisms by which the compound exerts its effects and on developing more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide involves several steps. The first step is the preparation of 3-propylisoxazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,3,4,5-tetrahydro-1-benzoxepine-4-carboxylic acid to yield the desired product. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has also been investigated for its potential use in the treatment of addiction and depression. The compound has been shown to be effective in reducing seizure activity and protecting against brain damage in animal models of epilepsy and stroke. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-[(3-propyl-1,2-oxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-5-15-11-16(23-20-15)12-19-18(21)14-8-9-22-17-7-4-3-6-13(17)10-14/h3-4,6-7,11,14H,2,5,8-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFMDHUBWGGRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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